molecular formula C15H11N3O4S B11619446 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11619446
M. Wt: 329.3 g/mol
InChI Key: AYAQIBZEMQMAJL-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring and a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazone product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often facilitated by the presence of an acid catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1,3-Benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the benzodioxole and benzisothiazole rings may interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-5-carbaldehyde 5-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to its specific combination of benzodioxole and benzisothiazole rings, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H11N3O4S/c19-23(20)14-4-2-1-3-11(14)15(18-23)17-16-8-10-5-6-12-13(7-10)22-9-21-12/h1-8H,9H2,(H,17,18)/b16-8+

InChI Key

AYAQIBZEMQMAJL-LZYBPNLTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.